2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of an ethylphenyl group, a methylsulfonyl group, and a phenylethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-ethylphenylamine with methylsulfonyl chloride to form the intermediate 2-ethylphenyl(methylsulfonyl)amine. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide
- 2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide
Uniqueness
2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
493002-02-1 |
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Molecular Formula |
C19H24N2O3S |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H24N2O3S/c1-3-17-11-7-8-12-18(17)21(25(2,23)24)15-19(22)20-14-13-16-9-5-4-6-10-16/h4-12H,3,13-15H2,1-2H3,(H,20,22) |
InChI Key |
RQSOTNQPOHYOIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C |
Origin of Product |
United States |
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